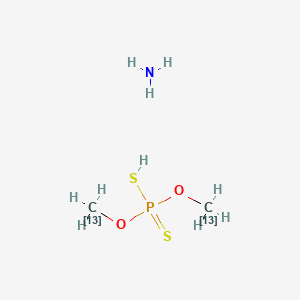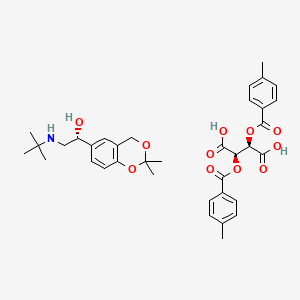
4'-Pivaloyloxy Toremifene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Pivaloyloxy Toremifene is a synthetic derivative of Toremifene, a selective estrogen receptor modulator (SERM)The compound is characterized by its molecular formula C31H36ClNO3 and a molecular weight of 506.08.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pivaloyloxy Toremifene typically involves the esterification of Toremifene with pivalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general synthetic route can be summarized as follows:
Starting Material: Toremifene
Reagent: Pivalic acid (2,2-dimethylpropanoic acid)
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Anhydrous conditions (e.g., dry dichloromethane)
Reaction Conditions: Reflux at elevated temperatures
The reaction proceeds through the formation of an intermediate, which is then converted to 4’-Pivaloyloxy Toremifene by the esterification process .
Industrial Production Methods
Industrial production of 4’-Pivaloyloxy Toremifene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4’-Pivaloyloxy Toremifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pivaloyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4’-Pivaloyloxy Toremifene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules and analogs.
Biology: The compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of hormone-related cancers.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4’-Pivaloyloxy Toremifene involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can exhibit both estrogenic and antiestrogenic activities depending on the target tissue. The compound binds to estrogen receptors, modulating their activity and influencing various cellular pathways. This dual activity makes it a valuable tool in research related to hormone-dependent cancers and other estrogen-related conditions .
Comparación Con Compuestos Similares
Similar Compounds
Toremifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM with similar applications in osteoporosis and breast cancer prevention.
Uniqueness
4’-Pivaloyloxy Toremifene is unique due to its modified structure, which enhances its binding selectivity and potency. The pivaloyloxy group provides additional stability and specificity in its interactions with estrogen receptors, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
1798397-87-1 |
|---|---|
Fórmula molecular |
C31H36ClNO3 |
Peso molecular |
506.083 |
Nombre IUPAC |
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28- |
Clave InChI |
FVPGMEKMGGWRFW-ZIADKAODSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl |
Sinónimos |
4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)

